4-Benzyl-5-methyl-2-furoic acid
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Overview
Description
4-Benzyl-5-methyl-2-furoic acid is an organic compound belonging to the furan family It is characterized by a furan ring substituted with a benzyl group at the 4-position and a methyl group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzyl-5-methyl-2-furoic acid typically involves the reaction of methyl 5-benzyl-2-furoate with sodium hydroxide. The reaction is carried out in a round-bottomed flask fitted with a stirrer and reflux condenser . The mixture is heated to facilitate the reaction, resulting in the formation of this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves the use of readily available starting materials and standard organic synthesis techniques. The process may be optimized for large-scale production by adjusting reaction conditions and using efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
4-Benzyl-5-methyl-2-furoic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions to form corresponding furan derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the furan ring.
Substitution: The benzyl and methyl groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and solvent choice, are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furanic acids, while reduction can produce alcohol derivatives. Substitution reactions can lead to a variety of substituted furan compounds.
Scientific Research Applications
4-Benzyl-5-methyl-2-furoic acid has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: Its derivatives may be explored for potential biological activities.
Medicine: Research may investigate its potential as a pharmaceutical intermediate.
Industry: It can be used in the production of polymers, resins, and other industrial materials
Mechanism of Action
The mechanism of action of 4-Benzyl-5-methyl-2-furoic acid involves its interaction with specific molecular targets and pathways. The furan ring and its substituents can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. Detailed studies on its mechanism of action are essential to understand its full potential and applications .
Comparison with Similar Compounds
Similar Compounds
5-Benzyl-2-furoic acid: Similar structure but lacks the methyl group at the 5-position.
5-Methyl-2-furoic acid: Lacks the benzyl group at the 4-position.
Furfural: A simpler furan derivative with an aldehyde group.
Uniqueness
4-Benzyl-5-methyl-2-furoic acid is unique due to the presence of both benzyl and methyl groups on the furan ring. This combination of substituents imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and industry.
Properties
CAS No. |
3988-93-0 |
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Molecular Formula |
C13H12O3 |
Molecular Weight |
216.23 g/mol |
IUPAC Name |
4-benzyl-5-methylfuran-2-carboxylic acid |
InChI |
InChI=1S/C13H12O3/c1-9-11(8-12(16-9)13(14)15)7-10-5-3-2-4-6-10/h2-6,8H,7H2,1H3,(H,14,15) |
InChI Key |
YMJFMJFELVHDQJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(O1)C(=O)O)CC2=CC=CC=C2 |
Origin of Product |
United States |
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